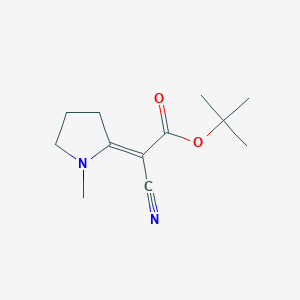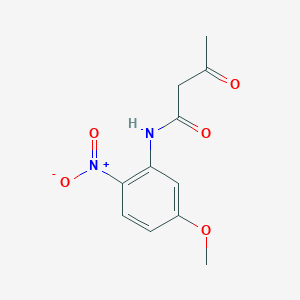![molecular formula C17H14F3N3O2 B493099 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate](/img/structure/B493099.png)
4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate is a compound belonging to the class of imidazoles . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity to the compound, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild, with temperatures ranging from 50 to 100°C and the use of bases such as potassium carbonate or sodium hydroxide .
Analyse Des Réactions Chimiques
4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups attached to the ring.
Trifluoromethyl-substituted imidazoles: These compounds have the trifluoromethyl group attached to different positions on the imidazole ring, leading to variations in their chemical and biological properties.
The unique combination of the trifluoromethyl group and the imidazo[1,2-a]pyridine ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C17H14F3N3O2 |
|---|---|
Poids moléculaire |
349.31g/mol |
Nom IUPAC |
[4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H14F3N3O2/c1-22(2)16(24)25-13-6-3-11(4-7-13)14-10-23-9-12(17(18,19)20)5-8-15(23)21-14/h3-10H,1-2H3 |
Clé InChI |
PHLZGTFMDLJGLR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
SMILES canonique |
CN(C)C(=O)OC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-pyridinyl)ethyl]benzenecarbothioamide](/img/structure/B493016.png)

![2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B493022.png)

![N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide](/img/structure/B493024.png)



![3-Methyl-2-phenylimidazo[1,2-a]quinolin-3-ium](/img/structure/B493032.png)
![N-(4-imidazo[2,1-a]isoquinolin-2-ylphenyl)acetamide](/img/structure/B493035.png)
![2-[4-(Acetylamino)phenyl]-1-methylimidazo[2,1-a]isoquinolin-1-ium](/img/structure/B493036.png)
![2-[4-(Acetylamino)phenyl]-6-iodo-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493039.png)
![1-Allyl-2-[4-(propionylamino)phenyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B493040.png)
![2-[4-(Acetylamino)phenyl]-1-methyl-6-(phenylsulfanyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493041.png)
